molecular formula C15H22BrClN2O5 B4162821 N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

Cat. No.: B4162821
M. Wt: 425.70 g/mol
InChI Key: UVBLDQKHEUSAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine; oxalic acid is a synthetic compound with a complex structure. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxy ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chloro-6-methylphenol with ethylene oxide to form the corresponding phenoxyethyl derivative. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chloro-6-methylphenol: A precursor in the synthesis of the compound.

    N,N-dimethylethylenediamine: Another precursor used in the synthesis.

    Phenoxy herbicides: Compounds with similar phenoxy structures used in agriculture.

Uniqueness

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrClN2O.C2H2O4/c1-10-8-11(15)9-12(14)13(10)18-7-5-16-4-6-17(2)3;3-1(4)2(5)6/h8-9,16H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBLDQKHEUSAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCNCCN(C)C)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 2
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 3
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 4
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 6
N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.